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Cat. No.: B1594851 Get Quote

A Comparative Analysis of Titanium Diselenide (TiSe2) and Titanium Disulfide (TiS2): Structural

and Electronic Properties

This guide provides a detailed comparison of the structural and electronic properties of titanium

diselenide (TiSe2) and titanium disulfide (TiS2), two prominent members of the Group IV

transition metal dichalcogenide (TMDC) family. Both materials exhibit a layered structure,

making them subjects of intense research for applications in electronics, energy storage, and

condensed matter physics.

Structural Properties
Both TiSe2 and TiS2 predominantly crystallize in the 1T phase, which features a trigonal crystal

structure. This structure consists of a layer of titanium atoms sandwiched between two layers of

chalcogen (selenium or sulfur) atoms, forming a Se-Ti-Se or S-Ti-S sheet.[1][2] These

individual layers are held together by weak van der Waals forces, allowing them to be easily

separated, or exfoliated, into two-dimensional forms.[1][2]

The primary structural difference lies in the lattice parameters and bond lengths, which are

larger for TiSe2 due to the larger ionic radius of selenium compared to sulfur. A significant

distinguishing feature of TiSe2 is its transition to a commensurate 2x2x2 Charge Density Wave

(CDW) state at a critical temperature of approximately 200 K.[3][4][5] This transition involves a

periodic distortion of the lattice and is a key aspect of its electronic behavior.[3] In contrast, bulk

TiS2 does not exhibit a CDW instability.[6]
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Table 1: Comparison of Structural Properties
Property TiSe2 TiS2

Crystal System Trigonal[7] Trigonal[8]

Space Group P-3m1 (No. 164)[7][9] P-3m1 (No. 164)[8][10]

Lattice Parameter (a) ~3.54 Å[11] ~3.41 Å[12]

Lattice Parameter (c) ~6.00 Å ~5.70 Å[12]

Ti-Chalcogen Bond Length ~2.56 Å[9] ~2.42 Å[8]

Charge Density Wave (CDW)
Yes, below ~200 K (2x2x2

superlattice)[1][3]
No[6]

Electronic Properties
The electronic structures of TiSe2 and TiS2 show more pronounced differences. TiSe2 is widely

regarded as a semimetal, characterized by a small overlap between the bottom of the Ti 3d

conduction band and the top of the Se 4p valence band.[1][6] The formation of the CDW state

below ~200 K significantly alters its electronic structure, opening up a band gap.[13] The

driving mechanism of this CDW is a subject of ongoing research, with proposed theories

including the band-type Jahn-Teller effect and exciton condensation.[3][14]

The electronic nature of TiS2 has been a topic of considerable debate. While some

experimental results and calculations suggest it is a semimetal with a small indirect band

overlap,[2][15] a growing body of evidence indicates that stoichiometric TiS2 is actually a

semiconductor with a small indirect band gap of about 0.5 eV.[16][17][18] According to this

view, the high electrical conductivity often observed in TiS2 samples arises from heavy self-

doping due to an excess of titanium atoms, which act as donors.[17][19] Pressure-dependent

Hall coefficient measurements support this extrinsic semiconductor picture, as the carrier

concentration is independent of pressure, unlike what would be expected from a p-d band

overlap.[20]
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Property TiSe2 TiS2

Electronic Type Semimetal[1]

Debated: Semiconductor with

heavy self-doping or

Semimetal[2][16][20]

Band Structure

Small overlap between Se 4p

valence band and Ti 3d

conduction band.[6]

Small indirect band gap (~0.5

eV) between S 3p valence

band and Ti 3d conduction

band.[16][17]

Key Features

Undergoes a semimetal-to-

insulator transition with the

onset of the CDW phase.[13]

High conductivity is often

attributed to intrinsic defects

(e.g., Ti interstitials) rather than

intrinsic semimetallicity.[17][19]

Dominant Orbitals at Fermi

Level
Se 4p, Ti 3d[21] S 3p, Ti 3d[15]

Experimental Methodologies
The characterization of TiSe2 and TiS2 involves a suite of experimental techniques to probe

their structural and electronic properties.

A. Structural Characterization: X-Ray Diffraction (XRD)
Objective: To determine the crystal structure, lattice parameters, and phase purity of the

material. In the case of TiSe2, temperature-dependent XRD is used to observe the

superlattice peaks that emerge in the CDW phase.[5]

Methodology: A monochromatic X-ray beam is directed at the sample (either powder or

single crystal). The diffracted X-rays are detected at various angles (2θ). The resulting

diffraction pattern, a plot of intensity versus 2θ, contains peaks corresponding to specific

crystallographic planes (Bragg's Law). Analysis of these peak positions and intensities allows

for the determination of the crystal lattice and space group. For temperature-dependent

studies, the sample is mounted on a stage with controlled heating and cooling capabilities.
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B. Electronic Structure Characterization: Angle-
Resolved Photoemission Spectroscopy (ARPES)

Objective: To directly map the electronic band structure (energy vs. momentum) of a

material. This technique is crucial for determining whether a material is a metal, semimetal,

or semiconductor and for visualizing the band gap or overlap.[14]

Methodology: The sample is held in an ultra-high vacuum chamber and illuminated with high-

energy photons (typically UV or X-rays) from a synchrotron source. These photons excite

electrons from the material via the photoelectric effect. The kinetic energy and emission

angle of the ejected photoelectrons are measured by a hemispherical electron analyzer. By

conserving energy and momentum, the binding energy and momentum of the electron within

the crystal can be reconstructed, providing a direct image of the occupied electronic bands.

C. Electronic Transport Measurements: Resistivity and
Hall Effect

Objective: To measure fundamental electronic properties like electrical resistivity, carrier

concentration, and carrier mobility. These measurements provide insights into the metallic or

semiconducting nature of the material.

Methodology:

Resistivity: A four-probe measurement is typically used to eliminate contact resistance. A

known current is passed through two outer probes, and the voltage drop is measured

across two inner probes. The resistivity is then calculated based on the sample's

geometry. Temperature-dependent resistivity measurements are critical for observing

phase transitions, such as the CDW in TiSe2.

Hall Effect: The sample is placed in a magnetic field perpendicular to the direction of

current flow. The magnetic field exerts a Lorentz force on the charge carriers, causing

them to accumulate on one side of the sample and creating a transverse (Hall) voltage.

The magnitude and sign of this Hall voltage are used to determine the carrier

concentration and the type of dominant charge carrier (electron or hole), respectively.
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Caption: Octahedral coordination in 1T-TiS2 and 1T-TiSe2.
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Caption: Experimental workflow for material characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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